molecular formula C11H11ClN2O B7456066 2-Chloro-N-(4-cyano-2-ethylphenyl)acetamide

2-Chloro-N-(4-cyano-2-ethylphenyl)acetamide

Cat. No. B7456066
M. Wt: 222.67 g/mol
InChI Key: JEGCNTQYTPLRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(4-cyano-2-ethylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CEC and has a molecular formula of C12H12ClN2O.

Mechanism of Action

The exact mechanism of action of CEC is not yet fully understood. However, studies have suggested that CEC inhibits the growth of cancer cells by inducing apoptosis or programmed cell death. CEC has also been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition of acetylcholinesterase activity may be responsible for CEC's potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
CEC has been found to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Studies have also suggested that CEC may have neuroprotective effects and may improve cognitive function in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using CEC in lab experiments is its relatively simple synthesis method. CEC is also stable under normal laboratory conditions. However, one of the limitations of using CEC is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of CEC. One potential direction is the development of more efficient synthesis methods that can produce CEC in larger quantities. Another direction is the study of CEC's potential use in the treatment of other diseases, such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CEC and its potential side effects.
Conclusion:
In conclusion, 2-Chloro-N-(4-cyano-2-ethylphenyl)acetamide is a chemical compound that has significant potential applications in various fields, including medicinal chemistry. Its synthesis method is relatively simple, and it exhibits cytotoxicity against various cancer cell lines and potential neuroprotective effects. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

CEC can be synthesized in a few steps. The first step involves the reaction of 4-cyano-2-ethylphenol with thionyl chloride, which forms 4-chloro-2-ethylphenyl isocyanate. The second step involves the reaction of 4-chloro-2-ethylphenyl isocyanate with glycine to form CEC.

Scientific Research Applications

CEC has been widely studied for its potential applications in different fields. One of the most significant applications of CEC is in the field of medicinal chemistry. CEC has been found to exhibit anticancer activity against various cancer cell lines. It has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

2-chloro-N-(4-cyano-2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-2-9-5-8(7-13)3-4-10(9)14-11(15)6-12/h3-5H,2,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGCNTQYTPLRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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